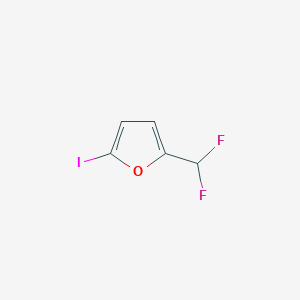
1H-indole-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of two cyano groups attached to the indole ring, specifically at the 3 and 4 positions. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-indole-3,4-dicarbonitrile can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-nitrophenylacetonitrile with malononitrile under basic conditions.
Substitution Reactions: Another approach is the substitution of halogenated indole derivatives with cyanide ions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, cyanide salts, and various catalysts.
Major Products Formed:
Oxidation Products: Oxo-indole derivatives.
Reduction Products: Amino-indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
1H-indole-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of cyano groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
- 1H-indole-3-carbaldehyde
- 1H-indole-2,3-dione
- 1H-indole-3-acetonitrile
Comparison: 1H-indole-3,4-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits distinct properties that make it suitable for specific applications in synthetic chemistry and biomedical research.
Properties
CAS No. |
1699369-96-4 |
|---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



